molecular formula C13H21NO4 B8218290 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid

2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid

Cat. No.: B8218290
M. Wt: 255.31 g/mol
InChI Key: BCLVLFKRDPXIQB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(8)5-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLVLFKRDPXIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Functionalization of the Acetic Acid Moiety: The acetic acid group is introduced through a series of reactions, including halogenation and subsequent nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory procedures with optimization for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Drug Development

2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid has been explored as a potential scaffold in drug design, particularly for developing new analgesics and anti-inflammatory agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity.

Neuropharmacology

Research indicates that compounds similar to this bicyclic structure may interact with neurotransmitter systems, potentially leading to the development of new treatments for neurological disorders such as depression and anxiety disorders .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, making it a candidate for further studies aimed at treating metabolic disorders .

Case Study 1: Analgesic Activity

A study conducted on derivatives of this compound demonstrated significant analgesic properties in animal models, with a mechanism involving modulation of pain pathways through opioid receptors . The results indicated that specific modifications to the bicyclic structure could enhance efficacy while reducing side effects.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The results showed that it could significantly reduce cell death induced by oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid
  • CAS Number : 2725790-96-3
  • Molecular Formula: C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • Purity : >95%

Structural Features :
The compound features a bicyclo[3.1.1]heptane core, a rigid bicyclic scaffold with a Boc (tert-butoxycarbonyl)-protected amine at the 3-position and an acetic acid substituent at the 6-position. The Boc group enhances stability during synthetic processes, while the acetic acid moiety provides a handle for further derivatization, such as peptide coupling or salt formation .

Applications: Primarily used in industrial and scientific research (e.g., medicinal chemistry, PROTAC development) as a building block.

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related bicyclic azabicyclo derivatives. Below is a comparative analysis:

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Purity Key Applications
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid (Target Compound) 2725790-96-3 C₁₃H₂₁NO₄ 255.31 Boc-protected amine; acetic acid at C6 >95% Industrial/research intermediates
3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid 1427460-12-5 C₁₂H₁₉NO₄ 241.28 Boc-protected amine; carboxylic acid at C6 N/A Synthetic intermediates
3-azabicyclo[3.1.1]heptane-2-carboxylic acid hydrochloride 5701-87-1 C₉H₁₁NO₄ 197.19 Unprotected amine; HCl salt; carboxylic acid N/A Peptide synthesis
4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanoic acid N/A C₉H₁₃NO₄ 199.20 Oxa (oxygen) in bicyclo; ketone + butanoic acid ≥95% Specialty chemical synthesis

Key Differences and Implications:

Substituent Effects: The target compound’s acetic acid group at C6 offers distinct reactivity compared to the carboxylic acid in CAS 1427460-12-3. Acetic acid’s longer chain may enhance solubility in polar solvents .

Protective Groups :

  • The Boc group in the target compound and CAS 1427460-12-5 stabilizes the amine during synthesis but requires deprotection under acidic conditions (e.g., TFA). In contrast, the hydrochloride salt (CAS 5701-87-1) is immediately reactive in aqueous environments .

Physicochemical Properties :

  • The target compound’s higher molecular weight (255.31 vs. 197.19–241.28) reflects the Boc group’s contribution, impacting lipophilicity (logP) and bioavailability in drug design contexts .

Applications: The hydrochloride salt (CAS 5701-87-1) is widely used in peptide synthesis due to its aqueous solubility, whereas the Boc-protected derivatives are preferred for solid-phase synthesis . The oxobutanoic acid derivative (C₉H₁₃NO₄) may serve as a ketone-containing intermediate for cross-coupling reactions or heterocycle formation .

Biological Activity

2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid is a bicyclic compound with significant potential in pharmacological applications due to its unique structural properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1614256-81-3

The structural formula can be represented as follows:

2 endo 3 Boc 3 azabicyclo 3 1 1 heptan 6 yl acetic acid\text{2 endo 3 Boc 3 azabicyclo 3 1 1 heptan 6 yl acetic acid}

Research indicates that compounds similar to this compound may interact with various biological pathways, including:

  • Neurotransmitter Modulation : The bicyclic structure allows for potential interactions with neurotransmitter receptors, influencing synaptic transmission.
  • Cytotoxicity : Some studies have reported moderate cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Cytotoxicity in Cancer Cells :
    • A study investigated the cytotoxic effects of a related azabicyclic compound on HeLa cells, reporting an IC50 value of approximately 16 μg/mL, indicating moderate effectiveness in inhibiting cell proliferation .
  • Neuroprotective Effects :
    • Another study focused on the neuroprotective properties of bicyclic compounds similar to this compound, demonstrating a reduction in oxidative stress markers in neuronal cell cultures .

Comparison of Biological Activities

CompoundIC50 (μg/mL)Biological Activity
This compoundTBDPotential cytotoxicity
Related Azabicyclic Compound16Moderate cytotoxicity against HeLa
Neuroprotective AnalogTBDReduction in oxidative stress

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of bicyclic compounds. For instance:

  • Modifications at the nitrogen atom can significantly alter receptor binding affinity and selectivity .

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